(4E,9E)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-suspensolide involves several key steps, including the addition of metallometallic reagents to allenes and alkynes to control regio- and stereoselection . The process includes:
Stannylzincation: of a protected alkynyl alcohol to produce a trisubstituted alkene moiety and an allylic alcohol.
Methylalumination: of an additional alkyne to generate the second alkene.
Alanate opening: of ethylene oxide to produce the required homoallylic alcohol.
These synthons are then coupled using higher-order cuprate chemistry. The final carboxylic acid residue is produced via oxidation of the homoallylic alcohol to an aldehyde, and subsequently to the acid .
Industrial Production Methods
The use of metallometallic reagents and cuprate chemistry is common in industrial organic synthesis, allowing for the efficient production of complex molecules like suspensolide .
Chemical Reactions Analysis
Types of Reactions
Suspensolide undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes and acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of suspensolide, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Suspensolide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of suspensolide involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that lead to mating behavior . The exact molecular targets and pathways involved are still under investigation, but it is believed that suspensolide acts through a combination of signal transduction pathways and receptor-mediated processes .
Comparison with Similar Compounds
Suspensolide is unique among macrolides due to its specific structure and biological activity. Similar compounds include:
Kanokoside B: Another terpene glycoside with a similar terpene backbone.
E,E-suspensolide: An isomer of suspensolide with different stereochemistry.
Z,E-suspensolide: Another isomer with distinct chemical properties.
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of suspensolide .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(4E,9E)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6+,11-8+ |
InChI Key |
RVKDTQISXMBQEU-NSJFVGFPSA-N |
Isomeric SMILES |
C/C/1=C\CC(=O)OC/C=C(/CCC1)\C |
Canonical SMILES |
CC1=CCC(=O)OCC=C(CCC1)C |
Origin of Product |
United States |
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